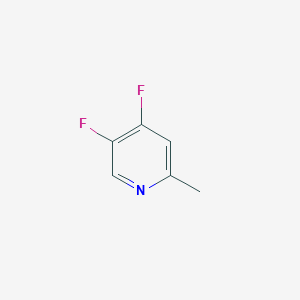

4,5-Difluoro-2-methylpyridine

Description

Properties

CAS No. |

1806304-13-1 |

|---|---|

Molecular Formula |

C6H5F2N |

Molecular Weight |

129.11 g/mol |

IUPAC Name |

4,5-difluoro-2-methylpyridine |

InChI |

InChI=1S/C6H5F2N/c1-4-2-5(7)6(8)3-9-4/h2-3H,1H3 |

InChI Key |

QHBRFTBFYNTONH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=N1)F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4,5-Difluoro-2-methylpyridine (CAS 1806304-13-1)

A Note on Data Availability: As of the writing of this guide, 4,5-Difluoro-2-methylpyridine is a relatively novel compound with limited publicly available experimental data. Therefore, this guide will provide a comprehensive overview based on established principles of organic chemistry, computational predictions, and data from structurally analogous compounds. This approach aims to equip researchers, scientists, and drug development professionals with a robust understanding of its expected properties and potential.

Introduction: The Significance of Fluorinated Pyridines in Modern Chemistry

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. In the realm of medicinal chemistry and materials science, fluorinated heterocycles, particularly pyridines, are of immense interest. The strong electron-withdrawing nature of fluorine can influence a molecule's acidity, basicity, lipophilicity, and metabolic stability. Pyridine and its derivatives are fundamental scaffolds in numerous pharmaceuticals and agrochemicals. The strategic placement of fluorine atoms on the pyridine ring, as in 4,5-Difluoro-2-methylpyridine, offers a nuanced approach to fine-tuning molecular properties for specific applications.

This guide will delve into the predicted characteristics of 4,5-Difluoro-2-methylpyridine, offering insights into its synthesis, reactivity, and potential as a valuable building block in drug discovery and development.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 4,5-Difluoro-2-methylpyridine. These values are derived from computational models and by comparison with related compounds like 3-methylpyridine and other fluorinated pyridines.[1]

| Property | Predicted Value | Notes |

| Molecular Formula | C₆H₅F₂N | |

| Molecular Weight | 129.11 g/mol | |

| Appearance | Colorless to pale yellow liquid | Based on similar methylpyridines. |

| Boiling Point | ~130-150 °C | Estimated based on the boiling points of 2-methylpyridine (~129 °C) and the expected increase due to fluorination. |

| Melting Point | Not readily predictable | May remain liquid at room temperature. |

| Density | ~1.1-1.2 g/mL | Fluorination generally increases density compared to the non-fluorinated parent compound. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Limited solubility in water. | Typical for small, moderately polar organic molecules. |

| pKa (of the conjugate acid) | ~2-3 | The electron-withdrawing fluorine atoms are expected to significantly decrease the basicity of the pyridine nitrogen compared to 2-methylpyridine (pKa ~5.97). |

| LogP | ~1.5-2.0 | Fluorine substitution generally increases lipophilicity. |

Hypothetical Synthesis of 4,5-Difluoro-2-methylpyridine

A potential synthetic pathway could commence with a commercially available dichloromethylpyridine and proceed via a nucleophilic aromatic substitution (SNA_r) reaction using a fluoride source.

Caption: Hypothetical synthesis of 4,5-Difluoro-2-methylpyridine.

Experimental Protocol:

Objective: To synthesize 4,5-Difluoro-2-methylpyridine via nucleophilic aromatic substitution.

Materials:

-

4,5-Dichloro-2-methylpyridine

-

Potassium fluoride (spray-dried)

-

Sulfolane (anhydrous)

-

18-crown-6

-

Anhydrous toluene

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4,5-Dichloro-2-methylpyridine, spray-dried potassium fluoride, and 18-crown-6.

-

Add anhydrous sulfolane to the flask.

-

Heat the reaction mixture to 180-200 °C under a nitrogen atmosphere and stir vigorously for 24-48 hours.

-

Monitor the reaction progress by GC-MS analysis of aliquots.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with toluene and filter to remove inorganic salts.

-

Wash the filtrate with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography on silica gel to afford 4,5-Difluoro-2-methylpyridine.

Expected Reactivity and Mechanistic Insights

The reactivity of 4,5-Difluoro-2-methylpyridine is expected to be dominated by the electronic effects of the two fluorine atoms on the pyridine ring.

Nucleophilic Aromatic Substitution (SNA_r)

The pyridine ring is electron-deficient, and this effect is further enhanced by the strongly electron-withdrawing fluorine atoms. This makes the ring susceptible to nucleophilic attack. In SNA_r reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex.[2] The high electronegativity of fluorine stabilizes this negatively charged intermediate, making fluorinated aromatics particularly reactive in SNA_r.[2]

The positions of the fluorine atoms at C4 and C5 suggest that the molecule will be reactive towards nucleophiles. The fluorine at the 4-position is particularly activated towards substitution due to the ability of the pyridine nitrogen to stabilize the negative charge in the Meisenheimer complex.

Caption: General mechanism for SNA_r at the 4-position.

Potential Applications in Drug Discovery and Development

Fluorinated pyridines are prevalent motifs in a wide range of pharmaceuticals and agrochemicals. The introduction of fluorine can enhance binding affinity, improve metabolic stability, and modulate pKa and lipophilicity.

-

Bioisosteric Replacement: The difluoromethyl group has been shown to be a bioisosteric replacement for pyridine-N-oxide.[3] Similarly, the difluoropyridine moiety can serve as a bioisostere for other functional groups, offering a strategy to modulate drug properties while retaining biological activity.

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. The specific substitution pattern of 4,5-Difluoro-2-methylpyridine could be exploited to develop novel and selective inhibitors.

-

Central Nervous System (CNS) Agents: The ability of fluorine to modulate lipophilicity can be crucial for designing drugs that can cross the blood-brain barrier.

-

Agrochemicals: Fluorinated pyridines are also important in the development of herbicides and pesticides.

Predicted Spectroscopic Data and Characterization

The following table outlines the predicted spectroscopic data for 4,5-Difluoro-2-methylpyridine, which is essential for its characterization.

| Technique | Predicted Data |

| ¹H NMR | δ ~7.8-8.0 (d, 1H, H-6, J(H-F) coupling), δ ~2.5 (s, 3H, -CH₃) |

| ¹³C NMR | δ ~150-160 (dd, C-4, C-5, large J(C-F) couplings), δ ~145-150 (C-2), δ ~140-145 (d, C-6, J(C-F) coupling), δ ~115-125 (C-3), δ ~20-25 (-CH₃) |

| ¹⁹F NMR | Two distinct signals in the typical range for aromatic fluorine atoms, exhibiting F-F and F-H coupling. |

| Mass Spec (EI) | M⁺ at m/z = 129. Key fragments may include loss of H, CH₃, and HF. |

| IR Spectroscopy | Characteristic C-F stretching bands (~1100-1300 cm⁻¹), C=C and C=N stretching of the pyridine ring (~1400-1600 cm⁻¹), and C-H stretching (~2900-3100 cm⁻¹). |

Generalized Spectroscopic Acquisition Protocol:

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4,5-Difluoro-2-methylpyridine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard.

Safety and Handling Precautions

While a specific Material Safety Data Sheet (MSDS) for 4,5-Difluoro-2-methylpyridine is not available, general precautions for handling fluorinated pyridines should be strictly followed.[4][5][6][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[5]

-

Fire Hazards: Pyridine and its derivatives are often flammable.[6][7] Keep away from open flames, sparks, and other sources of ignition. Use appropriate fire extinguishing media (e.g., dry chemical, CO₂, or alcohol-resistant foam).[5]

-

Toxicity: Fluorinated organic compounds can be toxic if inhaled, ingested, or absorbed through the skin. Avoid contact with skin and eyes.[8] In case of exposure, seek immediate medical attention.[6]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5] Store away from strong oxidizing agents and acids.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4,5-Difluoro-2-methylpyridine represents a promising yet underexplored building block for medicinal chemistry and materials science. Its predicted physicochemical properties, reactivity in nucleophilic aromatic substitution reactions, and potential for bioisosteric replacement make it an attractive target for further investigation. This guide, by consolidating predicted data and information from analogous compounds, provides a foundational understanding for researchers and developers interested in harnessing the potential of this unique fluorinated pyridine derivative. As with any novel compound, experimental validation of these predicted properties is crucial for its successful application.

References

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). PMC. Retrieved February 26, 2026, from [Link]

-

Characterisation of the polarisation transfer to fluorinated pyridines in SABRE. (2025, June 3). RSC Publishing. Retrieved February 26, 2026, from [Link]

-

Yadav, B. S. (2016, July 20). (PDF) Spectroscopic and Vibrational Characterization of Fluorinated Pyrimidine, NBO,NLO,Thermodynamic Ffunctions,Homolumo Analysis based on Density Function Theory. ResearchGate. Retrieved February 26, 2026, from [Link]

-

Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. (2019, September 25). ACS Publications. Retrieved February 26, 2026, from [Link]

-

Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020, September 18). ACS Publications. Retrieved February 26, 2026, from [Link]

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2025, August 6). ResearchGate. Retrieved February 26, 2026, from [Link]

- Process for the preparation of fluorinated pyridines. (n.d.). European Patent Office - EP 0192287 A2 - Googleapis.com.

-

Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Derivatives. (2006, July 18). ACS Publications. Retrieved February 26, 2026, from [Link]

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). PMC. Retrieved February 26, 2026, from [Link]

-

Safety Data Sheet PYRIDINE. (n.d.). ChemSupply Australia. Retrieved February 26, 2026, from [Link]

-

ICSC 0323 - PYRIDINE. (n.d.). Retrieved February 26, 2026, from [Link]

-

Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PMC. Retrieved February 26, 2026, from [Link]

-

Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved February 26, 2026, from [Link]

-

Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013, July 25). Chemistry Stack Exchange. Retrieved February 26, 2026, from [Link]

-

Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. (2012, January 6). ACS Publications. Retrieved February 26, 2026, from [Link]

-

Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014, June 25). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 26, 2026, from [Link]

-

Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. (n.d.). Discover Chemistry. Retrieved February 26, 2026, from [Link]

-

2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. (n.d.). PMC. Retrieved February 26, 2026, from [Link]

-

Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]

-

Conformations and Physicochemical Properties of Biological Ligands in Various Environments. (n.d.). PMC. Retrieved February 26, 2026, from [Link]

-

3-Methylpyridine. (2021, October 11). PubChem. Retrieved February 26, 2026, from [Link]

-

Methylpyridine: Isomers, synthesis, applications, side effects and storage. (n.d.). Chempanda. Retrieved February 26, 2026, from [Link]

Sources

- 1. 3-Methylpyridine | (C5H4N)CH3 | CID 7970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 6. ICSC 0323 - PYRIDINE [chemicalsafety.ilo.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to 4,5-Difluoro-2-methylpyridine: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4,5-Difluoro-2-methylpyridine, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry. We will delve into its chemical structure and properties, explore plausible synthetic routes, and discuss its potential applications as a strategic building block in the design and development of novel therapeutic agents.

Core Molecular Attributes of 4,5-Difluoro-2-methylpyridine

4,5-Difluoro-2-methylpyridine is a derivative of pyridine, a fundamental heterocyclic scaffold found in numerous natural products and pharmaceuticals. The introduction of two fluorine atoms onto the pyridine ring significantly alters its electronic properties, offering unique advantages in drug design.

Chemical Structure and Molecular Formula

The structure of 4,5-Difluoro-2-methylpyridine is characterized by a pyridine ring substituted with a methyl group at the 2-position and fluorine atoms at the 4- and 5-positions.

Molecular Formula: C₆H₅F₂N[1]

SMILES: CC1=CC(=C(C=N1)F)F[1]

InChI: InChI=1S/C6H5F2N/c1-4-2-5(7)6(8)3-9-4/h2-3H,1H3[1]

InChIKey: QHBRFTBFYNTONH-UHFFFAOYSA-N[1]

Diagram of the Chemical Structure of 4,5-Difluoro-2-methylpyridine:

Caption: Chemical structure of 4,5-Difluoro-2-methylpyridine.

Physicochemical Properties

The molecular weight and other key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 129.11 g/mol | [1] |

| Monoisotopic Mass | 129.039 Da | [1] |

| Predicted XlogP | 1.5 | [1] |

Synthesis of 4,5-Difluoro-2-methylpyridine: A Proposed Methodological Approach

Proposed Synthetic Workflow

A generalized approach for the synthesis could proceed as follows:

Caption: Proposed synthetic workflow for 4,5-Difluoro-2-methylpyridine.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize 4,5-Difluoro-2-methylpyridine from a suitable difluoropyridine precursor.

Materials:

-

2,3-Difluoropyridine

-

Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi)

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Instrumentation:

-

Schlenk line or glovebox for inert atmosphere techniques

-

Round-bottom flasks and standard glassware

-

Magnetic stirrer and stir bars

-

Low-temperature bath (e.g., dry ice/acetone)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Column chromatography setup (silica gel)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is assembled.

-

Metalation: The flask is charged with anhydrous THF and cooled to -78 °C in a dry ice/acetone bath. A solution of LDA or n-BuLi in a suitable solvent is added dropwise via the dropping funnel while maintaining the low temperature. 2,3-Difluoropyridine, dissolved in a minimal amount of anhydrous THF, is then added dropwise to the reaction mixture. The solution is stirred at -78 °C for a specified period (e.g., 1-2 hours) to allow for complete metalation. The progress of the reaction can be monitored by TLC.

-

Electrophilic Quench: Methyl iodide is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for an additional period (e.g., 1-2 hours) and then gradually warmed to room temperature.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, then dried over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure 4,5-Difluoro-2-methylpyridine.

Note: This is a generalized and hypothetical protocol. The specific reaction conditions, including stoichiometry, temperature, and reaction times, would need to be optimized for this particular substrate.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra for 4,5-Difluoro-2-methylpyridine, the following data are predicted based on its chemical structure and general principles of NMR and mass spectrometry.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl group protons. The fluorine atoms will cause splitting of the adjacent proton signals.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.0 | Doublet of doublets | J(H-F) ≈ 8, J(H-H) ≈ 2 | H-6 |

| ~7.0 | Doublet of doublets | J(H-F) ≈ 10, J(H-H) ≈ 2 | H-3 |

| ~2.5 | Singlet | - | -CH₃ |

¹³C NMR Spectroscopy

The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The carbons directly bonded to fluorine will appear as doublets with large C-F coupling constants.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~155 (d, ¹J(C-F) ≈ 240 Hz) | C-4 |

| ~148 (d, ¹J(C-F) ≈ 250 Hz) | C-5 |

| ~150 | C-2 |

| ~145 (d, ²J(C-F) ≈ 15 Hz) | C-6 |

| ~115 (d, ²J(C-F) ≈ 20 Hz) | C-3 |

| ~20 | -CH₃ |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound.

| Ion | Predicted m/z |

| [M]⁺ | 129.04 |

| [M+H]⁺ | 130.05 |

Applications in Drug Discovery and Development

The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability. 4,5-Difluoro-2-methylpyridine represents a valuable building block for the synthesis of novel bioactive molecules.

Rationale for Use in Medicinal Chemistry

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to an increased half-life of the drug in the body.

-

Modulation of pKa: The electron-withdrawing nature of fluorine atoms can lower the pKa of the pyridine nitrogen, influencing the compound's ionization state at physiological pH and thereby affecting its solubility, permeability, and target engagement.

-

Enhanced Binding Interactions: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the binding affinity and selectivity of the drug.

-

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be crucial for optimal interaction with a biological target.

Potential Therapeutic Areas

While specific biological activities for derivatives of 4,5-Difluoro-2-methylpyridine are not yet widely reported, the fluorinated pyridine scaffold is present in a variety of therapeutic agents. Based on the activities of structurally related compounds, this building block could be utilized in the development of drugs for:

-

Oncology: As a component of kinase inhibitors or other anti-cancer agents.

-

Infectious Diseases: In the design of novel antibacterial or antiviral compounds.

-

Central Nervous System (CNS) Disorders: The lipophilicity imparted by fluorine can aid in crossing the blood-brain barrier.

Conclusion

4,5-Difluoro-2-methylpyridine is a promising and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. Its unique electronic properties, conferred by the two fluorine substituents, make it an attractive scaffold for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. While detailed experimental data for this specific compound remains limited, the foundational knowledge of fluorinated pyridine chemistry provides a strong basis for its exploration and utilization in the advancement of drug discovery.

References

Sources

Technical Guide: Solubility Profile & Solvent Selection for 4,5-Difluoro-2-methylpyridine

The following technical guide is structured to serve as an authoritative reference for the solubility behavior of 4,5-Difluoro-2-methylpyridine , a critical intermediate in the synthesis of fluorinated heterocycles for pharmaceutical applications.

Executive Summary & Chemical Profile[1][2][3]

4,5-Difluoro-2-methylpyridine (Structure: Pyridine core, 2-Me, 4,5-F2) represents a specific class of electron-deficient heteroaromatics. Unlike its non-fluorinated parent (2-methylpyridine/2-picoline), which is miscible with water, the introduction of two fluorine atoms significantly alters the LogP (partition coefficient) and dipole moment .

Understanding its solubility is not merely about "what dissolves it," but understanding the competition between the lipophilic fluorocarbon character and the polar pyridyl nitrogen .

Physicochemical Drivers of Solubility[4]

-

Fluorine Inductive Effect (-I): The fluorine atoms at positions 4 and 5 exert a strong electron-withdrawing effect. This reduces the electron density on the pyridine nitrogen, lowering its basicity (pKa < 5.0) and reducing its capacity for hydrogen bonding with protic solvents like water.

-

Lipophilicity: The C-F bond is highly hydrophobic. The addition of two fluorine atoms shifts the molecule towards higher lipophilicity compared to 2-methylpyridine.

-

Crystal Lattice Energy: As a likely low-melting solid or viscous liquid (analogous to 4-fluoro-2-methylpyridine), the lattice energy is moderate, allowing for facile dissolution in a wide range of organic solvents.

Predicted Solubility Matrix

Based on the structural analogs (e.g., 4-fluoro-2-methylpyridine, 2-chloro-3-(trifluoromethyl)pyridine) and Hansen Solubility Parameters (HSP), the following solubility profile is established.

Note: "High Solubility" denotes >100 mg/mL; "Moderate" denotes 10-100 mg/mL; "Low" denotes <10 mg/mL.

| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM) | Excellent | Primary choice. High dispersibility due to polarizability match with the aromatic ring. |

| Esters | Ethyl Acetate (EtOAc) | Excellent | Ideal for extraction. The ester group interacts favorably with the electron-deficient ring. |

| Alcohols | Methanol / Ethanol | High | Soluble, but potential for H-bonding is weaker than non-fluorinated analogs. |

| Ethers | THF / MTBE | High | Excellent for reaction media (e.g., lithiation, Grignard formation). |

| Nitriles | Acetonitrile (MeCN) | High | Preferred solvent for nucleophilic aromatic substitution ( |

| Alkanes | Hexane / Heptane | Moderate | Soluble, but temperature-dependent.[1] Useful for crystallization/precipitation. |

| Aqueous | Water (pH 7) | Low/Sparingly | The hydrophobic fluorine effect dominates. Solubility increases significantly at pH < 4 (protonation). |

Experimental Protocol: Quantitative Solubility Determination

As exact literature values for this specific isomer can be sparse, we employ a Self-Validating Saturation Protocol (SVSP) . This method ensures data integrity for process scale-up.

Materials Required[1][3][5][6][7][8][9]

-

Analyte: 4,5-Difluoro-2-methylpyridine (>98% purity).

-

Solvents: HPLC grade (DCM, EtOAc, MeOH, Heptane).

-

Equipment: Temperature-controlled shaker, 0.45 µm PTFE syringe filters, HPLC-UV or GC-FID.

Step-by-Step Methodology

-

Saturation Phase:

-

Add excess 4,5-Difluoro-2-methylpyridine (approx. 500 mg) to 2 mL of the target solvent in a crimp-sealed vial.

-

Thermostat: Set temperature to 25°C (±0.1°C).

-

Agitation: Shake at 200 RPM for 24 hours to ensure thermodynamic equilibrium.

-

-

Filtration (Critical Step):

-

Allow the suspension to settle for 1 hour.

-

Draw the supernatant using a pre-warmed syringe (to prevent precipitation in the needle).

-

Filter through a 0.45 µm PTFE filter into a tared volumetric flask.

-

-

Quantification (Gravimetric or Chromatographic):

-

Rapid Method (Gravimetric): Evaporate solvent under nitrogen stream, dry in vacuo, and weigh the residue.

-

Precision Method (HPLC): Dilute the filtrate 100x with Acetonitrile and inject onto a C18 column (Detection: UV 254 nm).

-

-

Data Validation:

-

Perform in triplicate.

-

Acceptance Criteria: RSD (Relative Standard Deviation) < 5%.

-

Process Application: Solvent Selection Logic

In drug development, solvent selection dictates yield and purity. Below is the logic for selecting solvents based on the process stage for 4,5-Difluoro-2-methylpyridine.

Scenario A: Nucleophilic Substitution ( )

-

Objective: Replace one fluorine (usually at C4) with a nucleophile.

-

Recommended Solvent: DMSO or NMP .

-

Reasoning: High dielectric constants dissociate the nucleophile salt, while the solvent's dipole stabilizes the Meisenheimer complex intermediate.

Scenario B: Lithiation / Functionalization

-

Objective: Deprotonation of the methyl group or ortho-lithiation.

-

Recommended Solvent: Anhydrous THF or 2-MeTHF .

-

Reasoning: Ethers coordinate Li+ ions, stabilizing the lithiated species. Avoid chlorinated solvents (reaction with carbanion).

Scenario C: Workup & Extraction

-

Objective: Partitioning product from aqueous salts.

-

Recommended Solvent: MTBE or Ethyl Acetate .

-

Reasoning: The compound partitions preferentially into the organic phase (LogP > 1.5 est). MTBE is preferred over EtOAc if the product is amine-basic, preventing potential transamidation side reactions.

Visualization: Solubility Screening Workflow

The following diagram outlines the logical flow for determining the optimal solvent system for crystallization or reaction, ensuring a "Self-Validating" approach.

Figure 1: Decision logic for solubility determination and process application. The workflow loops until saturation is confirmed, ensuring accurate data generation.

References

-

Thermo Fisher Scientific. 4-Fluoro-2-methylpyridine Product Specifications & Safety Data Sheet. (Analogous physicochemical properties). Retrieved from

-

National Oceanic and Atmospheric Administration (NOAA). 2-Methylpyridine Chemical Datasheet - Physical Properties and Solubility. CAMEO Chemicals.[2] Retrieved from

-

Organic Syntheses. Synthesis of Methyl-2,2'-Bipyridines via Negishi Cross-Coupling. (Detailing solvent extraction protocols for methylpyridines). Org. Synth. 2002, 78, 51. Retrieved from

-

Alfa Chemistry. Solvent Miscibility and Solubility Rules for Fluorinated Heterocycles. Retrieved from

-

PubChem. Compound Summary: 2-Methylpyridine (Physical Properties). National Library of Medicine. Retrieved from

Sources

Navigating the Physicochemical Landscape of 4,5-Difluoro-2-methylpyridine: A Technical Guide to its Boiling Point and Density

For Immediate Release

A Comprehensive Guide for Researchers in Medicinal Chemistry and Materials Science

In the landscape of modern drug discovery and materials science, fluorinated pyridine derivatives stand out for their unique electronic properties and their ability to modulate metabolic stability and binding affinity. Among these, 4,5-Difluoro-2-methylpyridine is a compound of increasing interest. However, a significant knowledge gap exists regarding its fundamental physicochemical properties, with no experimentally determined data for its boiling point and density readily available in the public domain.

This technical guide addresses this gap by providing a dual approach for researchers: robust methodologies for both the computational prediction and experimental determination of the boiling point and density of 4,5-Difluoro-2-methylpyridine. This document is intended to serve as a vital resource for scientists and professionals in drug development, enabling them to better understand and utilize this compound in their research endeavors.

The Influence of Structure on Physicochemical Properties: A Theoretical Overview

The boiling point and density of a molecule are direct reflections of its intermolecular forces and molecular packing. In 4,5-Difluoro-2-methylpyridine, the interplay between the pyridine ring, the methyl group, and the two fluorine atoms dictates these properties.

-

Pyridine Core: The nitrogen atom in the pyridine ring introduces a dipole moment and the capacity for hydrogen bonding (with protic solvents), which generally leads to a higher boiling point compared to its benzene analogue, toluene.

-

Methyl Group: The electron-donating methyl group can slightly increase the molecule's polarizability, contributing to stronger van der Waals forces.

-

Fluorine Substituents: The high electronegativity of fluorine atoms creates strong C-F bonds and introduces significant dipole moments. This can lead to strong dipole-dipole interactions, which would be expected to increase the boiling point. The small size of fluorine also allows for efficient crystal packing, which can influence density. The incorporation of fluorine into organic compounds can drastically influence their physicochemical properties, such as bond strength, lipophilicity, and bioavailability[1].

Computational Prediction of Physicochemical Properties

In the absence of experimental data, computational methods provide a valuable first approximation of a compound's properties. Quantitative Structure-Property Relationship (QSPR) models are a powerful tool for this purpose.[2][3][4][5][6] These models use a set of molecular descriptors, derived from the chemical structure, to build a mathematical relationship with a specific property.

For 4,5-Difluoro-2-methylpyridine, a QSPR model would consider descriptors such as:

-

Molecular Weight

-

Dipole Moment

-

Polarizability

-

Surface Area and Volume

-

Topological Indices

By inputting the structure of 4,5-Difluoro-2-methylpyridine into validated QSPR software, researchers can obtain estimated values for its boiling point and density. It is crucial to use models trained on diverse datasets that include other fluorinated and heterocyclic compounds to ensure the reliability of the prediction.

Experimental Determination of Boiling Point and Density

When a sample of 4,5-Difluoro-2-methylpyridine is available, direct experimental measurement is the most accurate way to determine its boiling point and density. Given that this compound may be synthesized in small quantities in a research setting, micro-scale techniques are highly recommended.

Micro-Boiling Point Determination

The micro-boiling point method is a reliable technique that requires only a small amount of the liquid sample.[7][8][9][10]

Protocol for Micro-Boiling Point Determination:

-

Sample Preparation: A small amount of 4,5-Difluoro-2-methylpyridine (a few microliters) is introduced into a capillary tube that is sealed at one end.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil or a melting point apparatus).

-

Heating and Observation: The heating bath is heated gradually. As the temperature approaches the boiling point, a steady stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Identification: The heat is then removed, and the bath is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[7]

Caption: Workflow for Micro-Boiling Point Determination.

Density Determination

The density of a liquid can be determined by measuring the mass of a known volume.

Protocol for Density Determination using a Graduated Cylinder and Balance:

-

Mass of Empty Cylinder: Weigh a clean, dry graduated cylinder on an analytical balance and record its mass.

-

Volume Measurement: Carefully add a precise volume of 4,5-Difluoro-2-methylpyridine to the graduated cylinder. Record the volume, reading from the bottom of the meniscus.

-

Mass of Filled Cylinder: Weigh the graduated cylinder containing the liquid and record the total mass.

-

Calculation:

-

Mass of liquid = (Mass of filled cylinder) - (Mass of empty cylinder)

-

Density = Mass of liquid / Volume of liquid

-

For higher precision, a pycnometer (specific gravity bottle) can be used, which allows for a more accurate determination of the volume.[11][12][13][14][15]

Caption: Workflow for Density Determination.

Safety and Handling of Fluorinated Pyridines

Fluorinated pyridines, as a class of compounds, require careful handling due to their potential toxicity. While specific data for 4,5-Difluoro-2-methylpyridine is not available, precautions for similar compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16][17][18]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[16]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[16][17]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Thermal decomposition may produce hazardous substances such as hydrogen fluoride and oxides of nitrogen.

Conclusion

While the boiling point and density of 4,5-Difluoro-2-methylpyridine have not been formally reported, this guide provides researchers with the necessary tools to both predict these values computationally and determine them accurately through established experimental protocols. By understanding and quantifying these fundamental physicochemical properties, the scientific community can better harness the potential of this and other novel fluorinated pyridines in the ongoing development of advanced pharmaceuticals and materials.

References

-

Evaluating the density of organic compounds at variable temperatures by a norm descriptor-based QSPR model - RSC Publishing. Available at: [Link]

-

Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model - ACS Publications. Available at: [Link]

-

Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes - Doc Brown. Available at: [Link]

-

Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach | by Emmanuel Gabriel | Medium. Available at: [Link]

-

Normal Boiling Points for Organic Compounds: Correlation and Prediction by a Quantitative Structure−Property Relationship | Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]

-

Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model - SIOC. Available at: [Link]

-

Prediction of boiling points of organic compounds by QSPR tools - PubMed. Available at: [Link]

-

Micro-boiling point measurement. Available at: [Link]

-

Evaluating the density of organic compounds at variable temperatures by norm descriptors-based QSPR model - ResearchGate. Available at: [Link]

-

Using Elemental Ratios to Predict the Density of Organic Material Composed of Carbon, Hydrogen, and Oxygen | Environmental Science & Technology - ACS Publications. Available at: [Link]

-

Density calculation of liquid organic compounds using a simple equation of state up to high pressures - RocketProps. Available at: [Link]

-

DENSITY MEASUREMENT EXPERIMENT. Available at: [Link]

-

Micro-Method for Boiling Point Determination | PDF - Scribd. Available at: [Link]

-

[PDF] Prediction of density in organic crystals - Semantic Scholar. Available at: [Link]

-

Micro-boiling point measurement - Chemistry. Available at: [Link]

-

2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet Jubilant Ingrevia Limited. Available at: [Link]

-

2: The Density of Liquids and Solids (Experiment) - Chemistry LibreTexts. Available at: [Link]

-

Micro Boiling Point Determination - chymist.com. Available at: [Link]

-

How to Determine Boiling Points on the Microscale | Chemtips - WordPress.com. Available at: [Link]

-

Determining the density of solids and liquids. The Lab Activity - YouTube. Available at: [Link]

-

Safety Data Sheet PYRIDINE - ChemSupply Australia. Available at: [Link]

- EP0183228A2 - Chlorine exchange for fluorine in 2-fluoro-pyridine compounds - Google Patents.

-

Pyridine - Wikipedia. Available at: [Link]

-

Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - RSC Publishing. Available at: [Link]

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - ResearchGate. Available at: [Link]

-

Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC. Available at: [Link]

Sources

- 1. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluating the density of organic compounds at variable temperatures by a norm descriptor-based QSPR model - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Prediction of boiling points of organic compounds by QSPR tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. scribd.com [scribd.com]

- 9. One moment, please... [chymist.com]

- 10. chemtips.wordpress.com [chemtips.wordpress.com]

- 11. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 12. batman.edu.tr [batman.edu.tr]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. homesciencetools.com [homesciencetools.com]

- 15. youtube.com [youtube.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 18. merckmillipore.com [merckmillipore.com]

Difference between 4,5-difluoro-2-methylpyridine and 2-fluoro-5-methylpyridine

Executive Summary

In the high-stakes arena of medicinal chemistry, the distinction between 4,5-difluoro-2-methylpyridine (Molecule A) and 2-fluoro-5-methylpyridine (Molecule B) is not merely structural—it is functional. While both share the formula C₆H₅FₓN (normalized for fluorine count) and serve as lipophilic building blocks, their electronic profiles dictate entirely different synthetic utilities.

-

2-Fluoro-5-methylpyridine is a "warhead" scaffold. The fluorine at the 2-position is highly labile, activated by the adjacent nitrogen, making it a prime candidate for SNAr reactions to install complex amines or ethers.

-

4,5-Difluoro-2-methylpyridine is a "metabolic blocker." The fluorines are positioned to modulate pKa and block oxidative metabolism at the 4 and 5 positions, while the reactivity is regioselective at C4, leaving C5 as a permanent structural feature.

This guide dissects these differences to aid in rational scaffold selection for lead optimization.

Part 1: Structural & Electronic Profiling

The behavior of these molecules is governed by the interaction between the pyridine nitrogen lone pair and the fluorine substituents.

Physicochemical Comparison

| Feature | 4,5-Difluoro-2-methylpyridine | 2-Fluoro-5-methylpyridine |

| CAS Registry | 1188226-40-0 (Generic/Related) | 2369-19-9 |

| Molecular Weight | 129.11 g/mol | 111.12 g/mol |

| Fluorine Position | C4 (Para to N), C5 (Meta to N) | C2 (Ortho to N) |

| Electronic State | Electron-deficient core (Dual F w/d) | Activated 2-position; 5-Me donor |

| Basicity (pKa) | ~2.5 - 3.0 (Est.) | ~ -0.44 (Very Weak Base) |

| LogP (Lipophilicity) | ~1.5 (Higher lipophilicity) | ~1.1 |

Scientist’s Note on pKa:

The 2-fluoro substituent in Molecule B drastically lowers the basicity of the pyridine nitrogen due to the strong inductive effect (

Part 2: Reactivity & Functionalization[1][2]

This is the critical decision point for synthesis. The choice of isomer dictates the reaction pathway.

Nucleophilic Aromatic Substitution (SNAr)[3]

-

2-Fluoro-5-methylpyridine: The C2-fluorine is activated by the ring nitrogen. Nucleophilic attack at C2 leads to a Meisenheimer complex stabilized by the nitrogen atom (negative charge resides on N).

-

Outcome: Rapid, clean substitution of Fluorine.

-

Application: Installing the pyridine ring onto an amine or phenol.

-

-

4,5-Difluoro-2-methylpyridine: This molecule presents a regioselectivity challenge.

-

C4 Position: Para to Nitrogen.[1] Activated.

-

C5 Position: Meta to Nitrogen. Not activated for SNAr.

-

Mechanism:[2][3] Nucleophiles will attack exclusively at C4 . The C5-fluorine acts as an electron-withdrawing auxiliary, further activating C4, but it will not be displaced.

-

Outcome: Formation of 4-substituted-5-fluoro-2-methylpyridines.

-

Directed Ortho Metalation (DoM)[1][6]

Lithiation allows for functionalization of C-H bonds.[4] The "Ortho-Effect" of fluorine is the directing force.

-

2-Fluoro-5-methylpyridine:

-

Directing Group: F (Strong), N (Moderate).

-

Site of Lithiation:C3 . It is ortho to Fluorine. (C6 is ortho to N, but F directs more strongly and C3 is the only ortho-F site).

-

Product: 2-Fluoro-3-lithio-5-methylpyridine.

-

-

4,5-Difluoro-2-methylpyridine:

-

Directing Group: F at C4, F at C5, N.

-

Site of Lithiation:C6 .

-

Reasoning: H6 is ortho to the C5-Fluorine and ortho to the Nitrogen (Alpha-lithiation). This cooperative effect makes H6 significantly more acidic than H3 (which is sterically crowded between F and Me).

-

Visualizing the Divergence

Figure 1: Divergent reaction pathways. Note the regioselectivity shift in SNAr and Lithiation between the two isomers.

Part 3: Experimental Protocols

Protocol A: Regioselective SNAr on 4,5-Difluoro-2-methylpyridine

Objective: To selectively displace the C4-fluorine while retaining the C5-fluorine for metabolic stability.

Reagents:

-

4,5-Difluoro-2-methylpyridine (1.0 eq)[5]

-

Morpholine (1.2 eq) [Representative Nucleophile]

-

K₂CO₃ (2.0 eq)

-

DMSO (anhydrous)

Step-by-Step:

-

Setup: Charge a reaction vial with 4,5-difluoro-2-methylpyridine (100 mg, 0.77 mmol) and anhydrous DMSO (2 mL).

-

Addition: Add K₂CO₃ (214 mg, 1.55 mmol) followed by morpholine (81 mg, 0.93 mmol).

-

Reaction: Heat the mixture to 90°C for 4 hours.

-

Scientist's Insight: Unlike 2-fluoro-pyridines which react at mild temperatures, the 4-fluoro position requires thermal activation. Monitor by LCMS. You look for the M+H of the product (196.2) and the disappearance of starting material.

-

-

Workup: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash organics with brine to remove DMSO.

-

Validation: 19F NMR is the key validator.

-

Starting Material: Two signals (approx -130 to -140 ppm).

-

Product: Single fluorine signal (approx -150 ppm, C5-F). The disappearance of the C4-F signal confirms substitution.

-

Protocol B: Lithiation of 2-Fluoro-5-methylpyridine

Objective: To functionalize the C3 position via Directed Ortho Metalation (DoM).

Reagents:

-

2-Fluoro-5-methylpyridine (1.0 eq)

-

LDA (Lithium Diisopropylamide) (1.1 eq)

-

Dry THF

-

Electrophile (e.g., Iodine or DMF)

Step-by-Step:

-

Inert Atmosphere: Flame-dry a flask and purge with Argon. Add 2-fluoro-5-methylpyridine and dry THF. Cool to -78°C .[6]

-

Metalation: Add LDA (2.0 M in THF/heptane) dropwise over 10 minutes.

-

Critical Control: Maintain internal temperature below -70°C. The 2-fluoro anion is unstable and can undergo "pyridyne" formation (elimination of LiF) if allowed to warm.

-

-

Aging: Stir at -78°C for 1 hour to ensure complete lithiation at C3.

-

Quench: Add the electrophile (e.g., Iodine in THF) rapidly.

-

Warm Up: Allow to warm to room temperature slowly.

-

Outcome: Formation of 2-fluoro-3-iodo-5-methylpyridine.

Part 4: Medicinal Chemistry Applications[10][11][12]

| Property | 2-Fluoro-5-methylpyridine | 4,5-Difluoro-2-methylpyridine |

| Metabolic Stability | Low/Medium. The 5-methyl group is a "soft spot" for CYP450 oxidation (benzylic hydroxylation). | High. The C5-F blocks the position adjacent to the C4-substituent. The 2-Me is still labile, but the ring is deactivated. |

| Bioisosterism | Used as a Phenyl mimic with improved solubility. | Used as a 3,4-Difluorophenyl mimic. |

| Lead Optimization | Use early in SAR to attach the pyridine ring. | Use late in SAR to block metabolism or tune potency via fluorine effects. |

Strategic Recommendation: Use 2-fluoro-5-methylpyridine when you need a reactive handle to build a scaffold. Use 4,5-difluoro-2-methylpyridine when you have a lead compound with a pyridine ring that suffers from rapid metabolic clearance or requires potency enhancement via the "Fluorine Scan" technique.

References

-

SNAr Reactivity in Pyridines

-

Regioselectivity of Halopyridines

-

Fluorine in Drug Design

-

Compound Data (4,5-Difluoro-2-methylpyridine)

- Title: 4,5-difluoro-2-methylpyridine Compound Summary.

- Source: PubChem.

-

URL:[Link]

- Relevance: Verifies the existence and chemical identifiers of the less common isomer.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 3. CN105777621A - Synthesis method of medicinal raw material 2,5-difluoropyridine - Google Patents [patents.google.com]

- 4. znaturforsch.com [znaturforsch.com]

- 5. PubChemLite - 4,5-difluoro-2-methylpyridine (C6H5F2N) [pubchemlite.lcsb.uni.lu]

- 6. Regioselective difunctionalization of pyridines via 3,4-pyridynes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. ossila.com [ossila.com]

Methodological & Application

Application Note: Regioselective Functionalization of 4,5-Difluoro-2-methylpyridine

Executive Summary

4,5-Difluoro-2-methylpyridine (CAS: 878209-07-9) represents a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents. Its utility lies in the orthogonal reactivity of its substituents: two fluorine atoms with distinct electronic environments and a methyl group capable of lateral functionalization.

This guide provides validated protocols for:

-

C4-Selective Nucleophilic Aromatic Substitution (SNAr): Exploiting the para-activating effect of the pyridine nitrogen.

-

C6-Selective Directed Ortho-Metalation (DoM): Leveraging the acidity of the proton adjacent to the ring nitrogen and fluorine.

-

Lateral Functionalization: Activation of the C2-methyl group.

The Regioselectivity Map

Understanding the electronic landscape of 4,5-difluoro-2-methylpyridine is prerequisite to successful synthesis. The molecule does not react uniformly; it follows a hierarchy of reactivity governed by resonance and inductive effects.

Reactivity Logic

-

C4-Fluorine (Electrophilic): This position is para to the ring nitrogen. The nitrogen acts as an electron sink, stabilizing the Meisenheimer intermediate formed during nucleophilic attack. Consequently, C4 is significantly more reactive toward SNAr than C5.

-

C5-Fluorine (Meta-Stable): Located meta to the nitrogen, this position lacks resonance activation for SNAr but exerts a strong inductive effect, acidifying the adjacent C6 proton.

-

C6-Proton (Acidic/Nucleophilic Potential): Flanked by the ring nitrogen and the C5-fluorine, this proton is highly acidic (pKa ~26-28). It is the primary site for lithiation (DoM).

-

C2-Methyl (Benzylic-like): Capable of lateral deprotonation, but typically requires higher temperatures or specific bases compared to ring lithiation.

Figure 1: Orthogonal reactivity zones of 4,5-difluoro-2-methylpyridine.

Protocol A: C4-Selective SNAr

Objective: Selective displacement of the C4-fluorine with an amine nucleophile.

Mechanism & Rationale

The reaction proceeds via an addition-elimination mechanism. The regioselectivity is driven by the stability of the intermediate σ-complex (Meisenheimer complex). Attack at C4 places the negative charge on the electronegative nitrogen atom (resonance stabilization), whereas attack at C5 localizes charge on carbon atoms.

Experimental Procedure

Reagents:

-

Substrate: 4,5-Difluoro-2-methylpyridine (1.0 equiv)

-

Nucleophile: Morpholine (1.1 equiv) [Representative secondary amine]

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

-

Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone)

Step-by-Step:

-

Preparation: Dissolve 4,5-difluoro-2-methylpyridine (100 mg, 0.77 mmol) in anhydrous DMSO (2.0 mL) in a microwave-compatible vial or round-bottom flask.

-

Addition: Add DIPEA (270 µL, 1.55 mmol) followed by morpholine (74 µL, 0.85 mmol).

-

Reaction:

-

Thermal: Heat to 80°C for 4-6 hours.

-

Microwave: Irradiate at 100°C for 30 minutes (preferred for rapid screening).

-

-

Monitoring: Monitor by LC-MS. The product (C4-substituted) typically elutes earlier than the starting material. Look for m/z = [M+H]⁺ (expected mass ~215).

-

Workup: Dilute with Ethyl Acetate (20 mL), wash with water (3 x 10 mL) to remove DMSO, and wash with brine. Dry over MgSO₄.[1]

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Data Interpretation:

| Parameter | C4-Substitution (Major) | C5-Substitution (Minor) |

|---|---|---|

| 19F NMR | Single signal (C5-F remains). Shifted upfield due to adjacent electron-rich amine. | Single signal (C4-F remains). Less shielding shift. |

| Yield | >85% | <5% (often trace) |

Protocol B: C6-Selective Directed Ortho-Metalation (DoM)

Objective: Functionalization of the C6 position via lithiation and electrophilic trapping.

Mechanism & Rationale

The C6 proton is the most acidic site on the ring due to the cumulative inductive electron-withdrawing effects of the adjacent nitrogen and the C5-fluorine atom. While the C3 proton is also adjacent to a fluorine, it is sterically hindered by the C2-methyl group and lacks the alpha-nitrogen acidity enhancement.

Critical Note: Temperature control is vital. Above -60°C, "halogen dance" (migration of the lithiated species) or lateral lithiation of the methyl group may compete.

Experimental Procedure

Reagents:

-

Substrate: 4,5-Difluoro-2-methylpyridine (1.0 equiv)

-

Base: LDA (Lithium diisopropylamide) (1.2 equiv) [Freshly prepared or titrated]

-

Electrophile: Iodine (I₂) or Triisopropyl borate (1.5 equiv)

-

Solvent: Anhydrous THF

Step-by-Step:

-

Inert Atmosphere: Flame-dry a 2-neck flask and purge with Argon.

-

Substrate Solution: Dissolve substrate (1.0 mmol) in THF (5 mL) and cool to -78°C (Dry ice/Acetone bath).

-

Lithiation: Add LDA (1.2 mmol, 2.0 M in THF/heptane) dropwise over 10 minutes. Maintain temperature below -70°C.

-

Observation: The solution may turn deep yellow/orange, indicating formation of the lithiated species.

-

Aging: Stir at -78°C for 45 minutes.

-

-

Trapping: Dissolve Iodine (1.5 mmol) in THF (2 mL) and add dropwise to the lithiated mixture at -78°C.

-

Warming: Allow the mixture to stir at -78°C for 30 minutes, then slowly warm to 0°C over 1 hour.

-

Quench: Quench with saturated aq. NH₄Cl or Na₂S₂O₃ (if using iodine).

-

Isolation: Extract with Et₂O, dry, and concentrate.

Figure 2: Workflow for C6-selective functionalization.

Troubleshooting & Optimization

Common pitfalls in the functionalization of fluoropyridines:

| Issue | Probable Cause | Corrective Action |

| Low SNAr Yield | Nucleophile is too bulky or weak. | Switch solvent to NMP; increase temp to 120°C; use microwave irradiation. |

| Mixture of Regioisomers (DoM) | Temperature rose above -78°C during base addition. | Ensure strict temp control. Use internal thermometer. |

| Lateral Lithiation (C2-Me) | Reaction time too long or temp too high. | Keep lithiation time <1 hour at -78°C. Use LiTMP (sterically bulkier) to disfavor methyl deprotonation. |

| Halogen Scrambling | "Halogen Dance" mechanism. | Quench with electrophile immediately after lithiation period. Do not let the lithiated species sit. |

References

-

Schlosser, M. (2005).[2] Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. The Journal of Organic Chemistry.

-

Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science.

-

Soudy, C., et al. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. Heterocycles.

-

Organic Chemistry Portal. Nucleophilic Aromatic Substitution on Pyridines.

-

Studer, A., et al. (2024). New method for introducing fluorinated components into molecules. Nature Communications (via Uni-Muenster).[3]

Sources

Application Notes and Protocols for the Scalable Synthesis of 4,5-Difluoro-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4,5-Difluoro-2-methylpyridine is a key building block in contemporary medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into the pyridine scaffold can significantly modulate the physicochemical and pharmacokinetic properties of bioactive molecules. This includes enhancing metabolic stability, improving binding affinity to target proteins, and altering lipophilicity and bioavailability. Consequently, robust and scalable synthetic routes to access this valuable intermediate are of paramount importance for the pharmaceutical industry.

This document provides detailed application notes and step-by-step protocols for two distinct and scalable synthetic routes for the preparation of 4,5-Difluoro-2-methylpyridine. The methodologies presented are grounded in established chemical principles and are designed to be adaptable for both laboratory-scale synthesis and larger-scale production.

Route 1: Synthesis via Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classical and reliable method for the introduction of fluorine onto an aromatic ring.[1] This pathway involves the diazotization of a primary aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride. For the synthesis of 4,5-Difluoro-2-methylpyridine, the logical starting material is 2-methylpyridine-4,5-diamine.

Causality of Experimental Choices

The choice of the Balz-Schiemann reaction is predicated on its well-established mechanism and the commercial availability of the necessary reagents. The use of tetrafluoroboric acid (HBF₄) serves as both the acid for the diazotization and the source of the tetrafluoroborate counterion. The reaction is typically performed at low temperatures to ensure the stability of the diazonium salt intermediate, thereby minimizing the formation of unwanted byproducts.[2]

Visualizing the Pathway

Caption: Balz-Schiemann reaction pathway for 4,5-Difluoro-2-methylpyridine.

Detailed Protocol

Materials:

-

2-methylpyridine-4,5-diamine

-

Tetrafluoroboric acid (HBF₄, 48% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-methylpyridine-4,5-diamine (1.0 eq).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add tetrafluoroboric acid (48% aq., 2.5 eq) while maintaining the temperature below 10 °C.

-

Prepare a solution of sodium nitrite (2.2 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the reaction mixture over 1-2 hours, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

-

-

Thermal Decomposition:

-

Slowly warm the reaction mixture to room temperature.

-

Gently heat the mixture to 50-60 °C. Vigorous gas evolution (N₂) will be observed. Maintain this temperature until gas evolution ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Data Summary

| Parameter | Value |

| Starting Material | 2-methylpyridine-4,5-diamine |

| Key Reagents | NaNO₂, HBF₄ |

| Reaction Temperature | 0-5 °C (Diazotization), 50-60 °C (Decomposition) |

| Typical Yield | 60-75% |

| Purity (post-purification) | >98% |

Route 2: Synthesis via Halogen Exchange (Halex) Reaction

The halogen exchange (Halex) reaction is a powerful and industrially scalable method for the synthesis of fluoroaromatic compounds.[3] This route involves the nucleophilic substitution of chloro or bromo substituents on the pyridine ring with fluoride ions, typically from an alkali metal fluoride salt. For the synthesis of 4,5-Difluoro-2-methylpyridine, a suitable starting material is 4,5-Dichloro-2-methylpyridine.

Causality of Experimental Choices

The Halex reaction is favored for its operational simplicity and the use of relatively inexpensive and stable reagents.[4] The choice of a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or sulfolane, is crucial to facilitate the dissolution of the fluoride salt and to achieve the high temperatures often required for the reaction.[3] The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can enhance the reaction rate by improving the solubility and nucleophilicity of the fluoride ion.[5]

Visualizing the Workflow

Caption: Halogen Exchange (Halex) reaction for 4,5-Difluoro-2-methylpyridine synthesis.

Detailed Protocol

Materials:

-

4,5-Dichloro-2-methylpyridine

-

Potassium fluoride (KF, spray-dried) or Cesium fluoride (CsF)

-

Dimethyl sulfoxide (DMSO, anhydrous) or Sulfolane

-

Toluene

-

Water

Procedure:

-

Reaction Setup:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add spray-dried potassium fluoride (2.5-3.0 eq).

-

Add anhydrous dimethyl sulfoxide (DMSO) to the flask.

-

Heat the mixture to 120-130 °C under a nitrogen atmosphere to ensure all reagents are dry.

-

Add 4,5-Dichloro-2-methylpyridine (1.0 eq) to the hot mixture.

-

-

Fluorination:

-

Heat the reaction mixture to 180-220 °C and maintain this temperature for 12-24 hours.

-

Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a large volume of cold water.

-

Extract the aqueous layer with toluene (3 x volume).

-

Combine the organic layers and wash with water to remove the DMSO, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation.

-

Data Summary

| Parameter | Value |

| Starting Material | 4,5-Dichloro-2-methylpyridine |

| Key Reagents | KF or CsF, DMSO or Sulfolane |

| Reaction Temperature | 180-220 °C |

| Typical Yield | 70-85% |

| Purity (post-purification) | >99% |

References

-

Matsumoto, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Institute of Natural Sciences, Senshu University. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Balz–Schiemann reaction. In Wikipedia. Retrieved from [Link]

- Vasilevsky, S. F., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(14), 3133.

- Dhingra, S. K., Nag, P., & Saxena, R. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction – A Greener Approach. Chemical Science Transactions, 4(4), 1149-1155.

- Vasilevsky, S. F., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®.

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

- Al-Qahtani, M. H. (2025). Selective Aliphatic Fluorination by Halogen Exchange in Mild Conditions.

- MDPI. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.

- European Patent Office. (n.d.). EP0192287A2 - Process for the preparation of fluorinated pyridines.

-

SciSpace. (n.d.). Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Fluorination of Methylpyridines

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Yield Optimization & Selectivity Control in Methylpyridine Fluorination

Core Directive & Scope

Welcome to the Advanced Fluorination Support Center. Fluorinating methylpyridines presents a dichotomy of failure modes: the electron-deficient ring resists electrophilic attack, while the electron-rich methyl group is prone to unwanted radical halogenation.

This guide prioritizes Ring Fluorination (preserving the methyl group) but includes critical controls to prevent competitive benzylic fluorination. We focus on two high-yield pathways:

-

Ag-Catalyzed Late-Stage Fluorination (For complex scaffolds/medicinal chemistry).

-

Activated Nucleophilic Substitution (

) (For scale-up/early intermediates).

Method Selection: The Decision Matrix

Before starting, verify your target using the logic flow below. Methylpyridines are sensitive to "regio-scrambling" based on the mechanism (Radical vs. Ionic).

Figure 1: Strategic selection of fluorination methodology based on substrate and target site.

Technical Deep Dive: Improving Yield

Module A: Ag-Catalyzed Ring Fluorination (Direct C-H Activation)

Best for: Late-stage functionalization, 2-position targeting. The Challenge: Pyridines coordinate strongly to metal catalysts, poisoning them. The Solution: Use of Ag(I) which oxidizes to a reactive Ag(II)-F species. The "Ritter Mechanism" avoids catalyst poisoning by operating via a radical-cation pathway.

Mechanism & Critical Control Points:

-

N-Coordination: The pyridine nitrogen must be coordinated or protonated to prevent it from trapping the radical intermediate.

-

Ag(II) Generation: Ag(I) is oxidized by Selectfluor to generate the active Ag(II)-F species.

-

Selectivity: The reaction preferentially occurs at the C2 position due to the stability of the radical cation intermediate.

Optimization Table:

| Variable | Recommendation | Scientific Rationale |

| Fluorine Source | Selectfluor (1.5 - 2.0 equiv) | Acts as both oxidant (F+) and fluorine donor. |

| Catalyst | Ag(II) is the active fluorinating species; Nitrate counter-ion helps solubility. | |

| Solvent | Water/Acetone or Water/MeCN | Water is critical. It facilitates the solubility of Selectfluor and stabilizes the transition state. |

| Temperature | 40°C - 60°C | Higher temps promote radical initiation but risk benzylic side-reactions on the methyl group. |

| Additives | TFA (Trifluoroacetic acid) | Protonates the pyridine N, preventing catalyst poisoning and directing electrophilic attack. |

Module B: The Halex Reaction ( )

Best for: Converting 2-chloro-methylpyridines to 2-fluoro-methylpyridines on scale.

The Challenge: Fluoride (

Critical Protocol: The "Spray-Dried" Advantage

Standard crystalline KF has a low surface area (

Optimization Table:

| Variable | Recommendation | Scientific Rationale |

| Fluoride Source | Spray-Dried KF (Must be strictly anhydrous) | High lattice energy of crystalline KF prevents dissolution. Spray-drying creates porous, reactive solids. |

| Solvent | DMSO or Sulfolane | High dielectric constants dissociate ion pairs. DMSO accelerates rate but risks thermal runaway >180°C. |

| Phase Transfer | 18-Crown-6 or | Shuttles |

| Drying Agent | Azeotropic distillation (Toluene) | Water forms solvated |

Troubleshooting Matrix (FAQ)

Q1: I am observing significant black tar formation during Ag-catalyzed fluorination.

-

Diagnosis: Oxidative decomposition of the pyridine ring or polymerization.

-

Fix:

-

Reduce Temperature: Drop to 40°C.

-

Inert Atmosphere: Ensure the reaction is under

or Ar, although Ag-catalyzed reactions are often air-tolerant, radical side chains can be oxygen-sensitive. -

Check Stoichiometry: Excess Ag(II) is a potent oxidant. Do not exceed 20 mol% catalyst.

-

Q2: My reaction is fluorinating the methyl group (benzylic) instead of the ring.

-

Diagnosis: You are operating under pure radical conditions (Hydrogen Atom Transfer - HAT) rather than Single Electron Transfer (SET).

-

Fix:

-

Add Acid: Add 1.0 equiv of TFA. Protonating the nitrogen deactivates the ring towards oxidation but protects the benzylic position from electrophilic radical attack.

-

Switch Solvent: Avoid purely non-polar solvents. Use Water/MeCN mixtures to favor the ionic/radical-cation pathway over the neutral radical pathway.

-

Q3: The Halex reaction yield is stuck at 30%, with unreacted starting material.

-

Diagnosis: "Wet" Fluoride or "Poisoned" Surface.

-

Fix:

-

The "Bake" Step: You must dry your KF at 150°C under high vacuum for 4 hours before use.

-

Add

: Tetraphenylphosphonium bromide (5 mol%) is often superior to crown ethers for high-temperature stability.

-

Standard Operating Protocol (SOP)

Protocol: Ag-Catalyzed C2-Fluorination of 3-Methylpyridine

Targeting the ring while preserving the methyl group.

Reagents:

-

3-Methylpyridine (1.0 mmol)

- (0.2 mmol)

-

Trifluoroacetic acid (TFA) (1.0 mmol)

-

Solvent: Water (5 mL) / Acetone (5 mL)

Workflow:

-

Complexation: In a 20 mL vial, dissolve 3-methylpyridine in Water/Acetone. Add TFA dropwise. Observation: Slight exotherm indicates salt formation.

-

Catalyst Addition: Add

and stir for 5 minutes to ensure homogeneity. -

Oxidant Addition: Add Selectfluor in one portion.

-

Reaction: Seal vial and heat to 50°C for 12 hours.

-

Visual Check: Solution may turn yellow/orange (Ag species). Dark black indicates decomposition (stop and cool).

-

-

Workup:

-

Cool to RT.

-

Basify with sat.

(Caution: Gas evolution). -

Extract with DCM (

). -

Dry organic layer over

.[1]

-

-

Purification: Silica gel chromatography. Note: Fluoropyridines are often volatile; use care during rotary evaporation.

Mechanism Visualization

The following diagram illustrates the Ag(I)/Ag(II) redox cycle required for ring fluorination, highlighting the critical role of the radical cation intermediate.

Figure 2: Simplified catalytic cycle for Silver-mediated fluorination. Note that Ag(II) acts as the single-electron oxidant.

References

-

Furuya, T., Ritter, T. (2012). Late-Stage Fluorination of Complex Molecules. Science. Link

-

Fier, P. S., Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by the Chichibabin Reaction. Science. Link

-

Finger, G. C., et al. (1956). Aromatic Fluorine Compounds.[1][3][4][5][6][7][8][9][10] The Halex Reaction. Journal of the American Chemical Society.[3][11] Link

-

Madani, A., et al. (2022).[2][10] Benzylic fluorination induced by N–F bond activation of Selectfluor with a solvent-dependent selectivity switch. ChemRxiv.[9][10] Link

-

Sun, H., DiMagno, S. G. (2005). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society.[3][11] Link

Sources

- 1. rsc.org [rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. kofo.mpg.de [kofo.mpg.de]

- 5. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 11. pubs.acs.org [pubs.acs.org]

Technical Support Center: Purification of 4,5-Difluoro-2-methylpyridine by Vacuum Distillation

A Foreword from Your Senior Application Scientist

Welcome to the technical support center. As researchers and professionals in drug development, we understand that the purity of your building blocks is paramount. 4,5-Difluoro-2-methylpyridine is a valuable heterocyclic scaffold, but like many fluorinated compounds, its purification requires precision and a deep understanding of the underlying chemical principles. Thermal sensitivity and the potential for side reactions mean that standard atmospheric distillation is often not a viable option.

This guide is designed to move beyond a simple protocol. It serves as a troubleshooting resource and a collection of field-proven insights to help you successfully purify this compound using vacuum distillation. We will explore the "why" behind each step, enabling you to adapt and troubleshoot effectively during your own experiments. Your success is our mission. Let's begin.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have before undertaking the purification.

Q: Why is vacuum distillation the recommended method for purifying 4,5-Difluoro-2-methylpyridine?

A: Vacuum distillation is essential for two primary reasons:

-

Thermal Sensitivity: Many fluorinated heterocyclic compounds can decompose or undergo side reactions at the high temperatures required for atmospheric distillation.[1][2] By reducing the pressure, we significantly lower the boiling point, which protects the molecule from thermal stress.[3]

-

High Boiling Point: The addition of two fluorine atoms to the picoline core increases its molecular weight and polarity, leading to a relatively high boiling point. Attempting to distill at atmospheric pressure (760 mmHg) could require temperatures that exceed the compound's stability threshold.

Q: What are the critical physical and safety properties I need to be aware of?